

Spectroscopic Profile of Dihexyl Ether: A Technical Guide

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Compound of Interest		
Compound Name:	Dihexyl ether	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **dihexyl ether**, a common organic solvent and reagent. The information presented herein is intended to aid in the identification, characterization, and quality control of this compound in a laboratory setting. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **dihexyl ether**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.38	Triplet	4H	-O-CH ₂ -CH ₂ -
~1.55	Multiplet	4H	-O-CH2-CH2-CH2-
~1.30	Multiplet	8H	-(CH ₂)3-CH3
~0.89	Triplet	6Н	-СНз



¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~71.0	-O-CH ₂ -
~31.8	-O-CH ₂ -CH ₂ -
~29.8	-O-CH ₂ -CH ₂ -CH ₂ -
~25.8	-CH2-CH2-CH3
~22.7	-CH ₂ -CH ₃
~14.1	-CH₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2955-2855	Strong	C-H stretch (alkane)
1467	Medium	C-H bend (alkane)
~1115	Strong	C-O-C stretch (ether)

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
186	Low	[M]+ (Molecular Ion)
101	Moderate	[CH ₃ (CH ₂) ₅ O=CH ₂] ⁺
87	High	[CH3(CH2)4CH=OH]+
71	Moderate	[C5H11] ⁺
57	High	[C4H9] ⁺
43	High	[C ₃ H ₇] ⁺

Experimental Protocols



Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

- Sample Preparation: A small amount of **dihexyl ether** (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1] The final volume of the solution is typically 0.6-0.7 mL.[1]
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.
- · Data Acquisition:
 - The instrument is tuned to the appropriate frequency for either ¹H or ¹³C nuclei.
 - The magnetic field is shimmed to achieve homogeneity.
 - For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
 - A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.
 - The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
- Data Processing: The FID is Fourier-transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR



- Sample Preparation: A single drop of neat **dihexyl ether** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is collected.
 - The sample is applied to the crystal, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation by the sample.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: A small amount of dihexyl ether is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in a high-vacuum environment.
- Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ([M]+) and various fragment ions.[2]
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
 (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.
- Data Processing: The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.



Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an unknown liquid sample.

Sample Preparation Liquid Sample (Dihexyl Ether) Dissolve in Place Neat on Inject into **Deuterated Solvent ATR Crystal** GC/Direct Inlet Data Acquisition ¹H and ¹³C NMR **Mass Spectrometer** FTIR Spectrometer Spectrometer (ATR) Data Processing & Interpretation Background Subtraction, Fourier Transform, Generate Mass Spectrum, Peak Identification Phasing, Referencing **Fragmentation Analysis** Final Analysis Structure Elucidation & Compound Identification

Spectroscopic Analysis Workflow for a Liquid Sample

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References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
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